(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula and a molecular weight of 199.64 g/mol. It is classified as a pyrrolidine derivative, specifically featuring a chlorinated pyridazine moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
The synthesis of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents, conditions, and yields are often documented in patent literature and research articles .
(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is primarily linked to its interaction with biological targets, which may include enzymes or receptors involved in disease pathways.
Data suggest that compounds with similar structures often act as inhibitors or modulators in various biochemical processes, potentially affecting signaling pathways related to inflammation or cell proliferation .
The physical properties of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol include:
Key chemical properties include:
Relevant data on these properties are crucial for handling and application in research settings .
(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol has potential applications in scientific research, particularly in drug discovery and development. Its structural characteristics make it a candidate for further investigation as:
Research into this compound continues to evolve, highlighting its significance in medicinal chemistry and pharmacology .
The hybrid structure of (R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol integrates two pharmaceutically significant heterocycles: a chlorinated pyridazine ring and a stereochemically defined pyrrolidine alcohol. This molecular architecture presents distinctive synthetic challenges, particularly concerning the installation and preservation of the chiral center at the pyrrolidine 3-position while maintaining reactivity at the C6-chlorine site. The compound's synthetic accessibility and functional versatility have positioned it as a valuable intermediate in medicinal chemistry and drug discovery pipelines, serving as a precursor to various biologically active molecules [1] [3].
Table 1: Key Identifiers of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
Identifier Type | Value |
---|---|
CAS Number | 1169698-53-6 |
Molecular Formula | C₈H₁₀ClN₃O |
Molecular Weight | 199.64 g/mol |
IUPAC Name | (3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol |
InChI Key | FQPKMXPPMDKWII-ZCFIWIBFSA-N |
Isomeric SMILES | C1CN(C[C@@H]1O)C2=NN=C(C=C2)Cl |
The construction of the pyrrolidine-pyridazine scaffold employs two principal asymmetric methodologies: chiral pool exploitation and catalytic enantioselective synthesis. The chiral pool approach predominantly utilizes (R)-3-hydroxypyrrolidine or enantiomerically pure proline derivatives as starting materials. This strategy capitalizes on the inherent chirality of naturally occurring compounds, enabling straightforward access to the target stereochemistry. For instance, nucleophilic aromatic substitution (SNAr) between (R)-3-hydroxypyrrolidine and 3,6-dichloropyridazine proceeds regioselectively at the C3 position of the pyridazine ring due to its superior leaving group ability compared to C6 chlorine. This reaction typically employs polar aprotic solvents like acetonitrile or DMF at moderate temperatures (60-80°C), yielding the target compound with complete retention of configuration at the chiral pyrrolidine center [7] [3].
Catalytic asymmetric methods have emerged as powerful alternatives, particularly for accessing non-natural stereoisomers or enabling divergent synthesis. Rhodium-catalyzed desymmetrization reactions of prochiral precursors, as demonstrated in metallocene synthesis, provide valuable methodological insights. While not directly applied to this specific molecule, analogous Rh/chiral diene catalytic systems enable kinetic resolution with exceptional selectivity factors (s up to 4331), suggesting potential applicability for resolving racemic pyrrolidine intermediates [6]. Ring-closing metathesis (RCM) of chiral vinyl epoxides, followed by aminolysis and functional group manipulation, represents another catalytic approach for constructing enantiomerically enriched pyrrolidine cores. This method's flexibility allows the installation of diverse substituents while maintaining excellent stereochemical fidelity, making it particularly valuable for synthesizing complex polyfunctional pyrrolidine alkaloids and their analogues [9].
Table 2: Comparative Analysis of Asymmetric Synthesis Strategies
Strategy | Key Features | Advantages | Limitations |
---|---|---|---|
Chiral Pool (Proline Derivatives) | Utilizes natural chiral building blocks; SNAr with 3,6-dichloropyridazine | High stereospecificity; fewer synthetic steps; scalable | Limited to available natural stereoisomers; functional group compatibility |
Rh-Catalyzed Desymmetrization | Employs Rh/chiral diene catalysts; high kinetic resolution selectivity | Access to non-natural stereoisomers; high enantioselectivity | Requires specialized catalysts; optimization complexity |
Ring-Closing Metathesis | Builds pyrrolidine ring via RCM of dienes from chiral vinyl epoxides | Flexible substituent incorporation; versatile for complex analogues | Multi-step synthesis; potential for epimerization at sensitive centers |
The strategic installation of chlorine at the C6 position of the pyridazine ring occurs primarily through two distinct pathways: direct chlorination of pyridazinone precursors or nucleophilic displacement of activated precursors. The most industrially viable method involves regioselective chlorination of pyridazin-3(2H)-one intermediates using phosphorus oxychloride (POCl₃) or related chlorinating agents (e.g., oxalyl chloride, thionyl chloride). This reaction proceeds via nucleophilic attack of chloride ion on the electrophilic intermediate generated upon activation of the carbonyl oxygen. Careful temperature control (typically 80-110°C) and stoichiometric optimization are crucial to minimize side products like dichlorination or decomposition [1] [3].
Enantioselective chlorination remains challenging at the C6 position due to the inherent symmetry constraints of classical electrophilic chlorination pathways. However, catalytic asymmetric approaches focus on dynamic kinetic resolution (DKR) of racemic precursors or desymmetrization strategies. While specific catalysts for pyridazine C6 chlorination are underdeveloped, insights from proline-based organocatalysis suggest potential avenues. Diaryprolinol silyl ethers, renowned for their efficacy in aldehyde α-functionalization, could potentially facilitate enantioselective chlorination of unsaturated precursors preceding ring formation. Recent advances in asymmetric synthesis of pyrrolidine-based organocatalysts highlight their capacity for fine steric and electronic tuning, enabling precise control over transition states in enantioselective halogenation reactions [7] [2].
Nucleophilic displacement represents the alternative approach, where chlorine acts as the leaving group rather than the nucleophile. Palladium-catalyzed cross-coupling or copper-mediated reactions can introduce complex substituents at C6 via SNAr displacement. This reaction exhibits significant sensitivity to the electronic nature of the substituent on nitrogen and the steric environment around the reaction center. Electron-donating groups on the pyrrolidine nitrogen enhance the electron density at C6, diminishing electrophilicity and reducing reaction rates. Conversely, electron-withdrawing groups accelerate displacement but may complicate synthesis or purification. Common nucleophiles include cyclic secondary amines (pyrrolidine, piperidine, morpholine), primary amines, alkoxides, and thiols, enabling diversification of the pyridazine ring while preserving the chiral pyrrolidine alcohol moiety [1] [8].
The hydroxyl group at the C3 position of the pyrrolidine ring is pivotal for the compound's physicochemical properties and biological interactions. Stereoselective introduction of this functionality primarily leverages chiral building blocks rather than direct hydroxylation of prochiral pyrrolidines. (R)-3-hydroxypyrrolidine serves as the predominant chiral precursor, synthesized industrially via enzymatic resolution or chemical reduction of proline derivatives. Reduction of N-protected L-proline using lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reliably affords (S)-prolinol with high enantiomeric excess. Subsequent stereochemical inversion via Mitsunobu reaction or oxidation-reduction sequences provides access to the (R)-enantiomer required for target compound synthesis [7] [9].
Mechanistic studies reveal that the stereochemical integrity during nucleophilic substitution depends critically on the reaction conditions and the absence of racemization pathways. The SNAr reaction between (R)-3-hydroxypyrrolidine and 3,6-dichloropyridazine proceeds with clean inversion at the nitrogen atom but retains configuration at the stereogenic carbon center. This retention is attributed to the distance between the reaction site (nitrogen) and the chiral center (C3), minimizing stereoelectronic influences. However, harsh conditions (elevated temperatures, strong acids/bases) can induce epimerization at the C3 position, especially if the hydroxyl group is unprotected. Protection as silyl ethers (TBS, TIPS) or esters (acetate) mitigates this risk but introduces additional synthetic steps [7] [3].
Advanced methodologies employing chiral auxiliaries or catalysts offer alternative routes. Aminolysis of chiral vinyl epoxides, as demonstrated in alkaloid synthesis, provides access to highly functionalized pyrrolidines with precise stereocontrol. Subsequent transformations, including ring-closing metathesis, enable the construction of complex bicyclic systems while maintaining the stereochemical fidelity of the hydroxyl-bearing carbon. These approaches underscore the versatility of the hydroxylated pyrrolidine scaffold for accessing structurally diverse natural product analogues and pharmaceutical intermediates [9].
Table 3: Hydroxylation Strategies and Stereochemical Outcomes
Method | Reagents/Conditions | Stereochemical Outcome | Yield Range | Key Advantages |
---|---|---|---|---|
LiAlH₄ Reduction of L-Proline | LiAlH₄, THF, reflux | Retention (to (S)-isomer) | 60-85% | High enantiopurity; established protocol |
Mitsunobu Inversion | DIAD, PPh₃, HN₃, THF | Inversion (to (R)-isomer) | 40-65% | Converts (S) to (R) configuration |
Enzymatic Resolution | Lipases, esterase in aqueous/organic media | Kinetic resolution of racemates | 30-50% (theor. max) | Eco-friendly; high selectivity |
Vinyl Epoxide Aminolysis | Chiral vinyl epoxides, amine catalysts | High diastereoselectivity (dr >95:5) | 70-90% | Builds complexity with stereocontrol |
The presence of the C6-chlorine atom and the pyrrolidine hydroxyl group enables extensive post-synthetic modification, transforming (R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol into a versatile scaffold for chemical diversification. Nucleophilic displacement of the chlorine atom represents the most exploited pathway. This reaction proceeds efficiently under mild conditions (room temperature to 80°C) with various nucleophiles, including cyclic amines (pyrrolidine, piperidine, morpholine), primary amines, alcohols, and thiols. The reaction rate and conversion efficiency depend on the nucleophile's pKa, solvent polarity (often DMF, DMSO, or acetonitrile), and the presence of acid scavengers (e.g., triethylamine, diisopropylethylamine) to neutralize generated HCl [1] [8]. For instance, solvent-free mechanochemical grinding with amines in the presence of p-toluenesulfonic acid efficiently generates analogues like 5-amino-3-aryl-1-(6'-pyrrolidin-1''-ylpyridazin-3'-yl)pyrazoles, demonstrating significant analgesic activity in biological evaluations [8].
Hybrid molecule construction integrates the chiral pyrrolidine-pyridazine core into larger pharmacophores. Condensation reactions involving the hydroxyl group, such as esterification or carbamate formation, facilitate linkage to carboxylic acid- or carbonyl-containing fragments. The synthesis of tert-butyl (1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl)carbamate (CAS 2377034-65-4) exemplifies this approach, where the hydroxyl group is first protected/converted, and the pyridazine carboxylic acid is coupled with the pyrrolidine nitrogen. Alternatively, direct coupling via the chloropyridazine carbonyl chloride with amino-pyrrolidine derivatives generates novel amide-linked hybrids [4] [5]. Recent research explores hybrid structures combining pyrrolidinedione motifs with thiazolidinones, leveraging the biological potential of both heterocyclic systems. These hybrids demonstrate promising anticancer properties, highlighting the therapeutic value of such diversification strategies [5].
Oxidation state manipulation offers another diversification avenue. Controlled oxidation of the secondary alcohol in (R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol yields the corresponding ketone, 1-(6-chloropyridazin-3-yl)pyrrolidin-3-one. This transformation employs oxidants like Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern conditions (oxalyl chloride/DMSO). The resulting ketone exhibits enhanced electrophilicity at the C3 carbon, enabling subsequent transformations like reductive amination or Grignard additions, thereby introducing new carbon-carbon or carbon-nitrogen bonds adjacent to the nitrogen atom [1] [7]. Furthermore, the ketone functionality can participate in condensation reactions (e.g., with hydrazines forming hydrazones) or serve as a Michael acceptor under basic conditions, further expanding the molecular diversity accessible from this core structure.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: